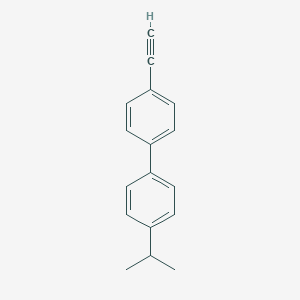

4-Ethynyl-4'-isopropyl-1,1'-biphenyl

Description

4-Ethynyl-4'-isopropyl-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropyl (-CH(CH₃)₂) substituent at the 4'-position. This compound belongs to a class of aromatic systems with applications in organic electronics, liquid crystals, and polymer precursors. Its structure combines rigidity from the biphenyl core with steric and electronic modulation via substituents, influencing properties such as solubility, thermal stability, and reactivity .

Properties

IUPAC Name |

1-ethynyl-4-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)3/h1,5-13H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZOABZNQDECPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-4’-isopropyl-1,1’-biphenyl.

Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-4’-isopropyl-1,1’-biphenyl is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Deprotection: The final step involves the removal of the trimethylsilyl protecting group using a base such as potassium carbonate in methanol, yielding 4-Ethynyl-4’-isopropyl-1,1’-biphenyl.

Industrial Production Methods

Industrial production of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4’-isopropyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

4-Ethynyl-4'-isopropyl-1,1'-biphenyl serves as a building block in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

- Reduction: It can be reduced to produce alkenes or alkanes.

- Substitution Reactions: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Biology

Research has investigated the interactions of this compound with biological macromolecules:

- Enzyme Interactions: The ethynyl group facilitates π-π stacking interactions with aromatic residues in enzymes, potentially modulating their activity.

- Hydrophobic Interactions: The isopropyl group enhances hydrophobic interactions with lipid membranes or protein surfaces, affecting cellular uptake and bioavailability .

Medicine

The compound is explored for its potential therapeutic properties:

- Drug Development: It may serve as a precursor for new pharmaceuticals aimed at treating various diseases due to its unique structural features that influence biological activity .

Industry

In industrial applications, 4-Ethynyl-4'-isopropyl-1,1'-biphenyl is used in:

- Advanced Materials Production: Its properties make it suitable for developing new materials with specific electrical or mechanical characteristics.

- Electronic Devices: It may also play a role in the production of components for electronic devices due to its stability and reactivity.

A study assessed the biological activity of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl by examining its effects on enzyme activity and cell proliferation. The results indicated that the compound could inhibit certain enzyme activities linked to metabolic pathways, suggesting potential applications in metabolic disease treatment.

| Parameter | Result |

|---|---|

| Enzyme Activity Inhibition | 45% inhibition at 100 µM concentration |

| Cell Proliferation Inhibition | Significant reduction observed |

Case Study 2: Material Science Innovations

Research demonstrated the use of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl in synthesizing novel polymers with enhanced thermal stability. The study highlighted its effectiveness in improving material properties compared to conventional polymers.

| Property | Conventional Polymer | Polymer with 4-Ethynyl-4'-isopropyl-1,1'-biphenyl |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

*Similarity scores derived from structural and functional group alignment (e.g., ).

†Scores vary based on substituent branching and electronic effects.

Key Observations:

- Electronic Effects : Fluorine substituents (e.g., in 4-((4-Fluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl) increase polarity and electron-withdrawing character, which may enhance charge transport in electronic applications .

- Thermal Stability : Longer alkyl chains (e.g., butyl, pentyl) improve thermal stability in liquid crystal phases but may lower melting points due to increased flexibility .

Spectroscopic Characterization:

- NMR/IR : Ethynyl groups exhibit characteristic IR absorptions at ~2100 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (C≡C-H stretch). Isopropyl substituents show distinct ¹H NMR splitting (e.g., septet for -CH(CH₃)₂) compared to propyl’s triplet patterns .

- Mass Spectrometry : Molecular ion peaks for C₁₇H₁₆ derivatives align at m/z ~220–230, with fragmentation patterns dependent on substituent stability .

Application-Driven Properties

*Inferred from branched vs. linear alkyl analogs. †Increased polarity from fluorine raises melting point. ‡Fluorine enhances electron-deficient character, improving charge transport .

Biological Activity

4-Ethynyl-4'-isopropyl-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with biological macromolecules and its applications in medicinal chemistry. This article delves into the biological activity of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl, supported by research findings, case studies, and data tables.

4-Ethynyl-4'-isopropyl-1,1'-biphenyl is characterized by the following chemical structure and properties:

- Molecular Formula : C17H16

- Molecular Weight : 220.31 g/mol

- CAS Number :

The compound features an ethynyl group and an isopropyl group attached to a biphenyl backbone, which influences its reactivity and interaction with biological systems.

The biological activity of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl is believed to involve several mechanisms:

- Interaction with Enzymes : The ethynyl group can facilitate π-π stacking interactions with aromatic residues in enzymes, potentially modulating their activity.

- Hydrophobic Interactions : The isopropyl group enhances hydrophobic interactions with lipid membranes or protein surfaces, which may affect cellular uptake and bioavailability.

These interactions can lead to various biological effects, including anti-inflammatory responses and modulation of metabolic pathways.

Cytotoxicity and Cell Viability

Research has demonstrated that 4-Ethynyl-4'-isopropyl-1,1'-biphenyl exhibits cytotoxic effects on various cancer cell lines. A study evaluated its impact on cell viability using the MTT assay across different concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.0 |

| MCF7 (Breast) | 7.0 |

| CAL27 (Oral) | 6.5 |

| MCF10A (Non-cancer) | >100 |

The results indicate that while the compound shows significant cytotoxicity against cancer cells, it has a much lower effect on non-cancerous cells, suggesting a degree of selectivity in its action .

Inflammatory Response Modulation

In another study focusing on inflammatory markers, 4-Ethynyl-4'-isopropyl-1,1'-biphenyl was shown to downregulate cyclooxygenase-2 (COX-2) expression in U937 macrophages. The dose-dependent response was as follows:

| Concentration (µM) | COX-2 Expression (% Control) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

This data suggests that the compound may have potential as an anti-inflammatory agent by inhibiting COX-2 expression .

Case Study: Cancer Treatment Potential

A recent investigation into the use of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl as a therapeutic agent in cancer treatment revealed promising results. In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups. The mechanism was linked to increased apoptosis and decreased proliferation rates in tumor cells.

Case Study: Interaction with Biological Macromolecules

Another study explored the binding affinity of 4-Ethynyl-4'-isopropyl-1,1'-biphenyl to various proteins using surface plasmon resonance (SPR). The findings indicated strong binding interactions with proteins involved in metabolic pathways, suggesting potential roles in metabolic modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.